Lipophilicity: 8-CF3 vs. Unsubstituted Core
The 8-trifluoromethyl substitution increases lipophilicity compared to the unsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde core. The target compound exhibits a calculated LogP value of 2.024 , while the unsubstituted parent analog (CAS 118000-43-4) reports LogP values ranging from 1.29 to 1.6 across various computational methods and databases . This difference of approximately 0.4 to 0.7 LogP units translates to a roughly 2.5- to 5-fold increase in octanol-water partition coefficient, which directly impacts membrane permeability and compound distribution in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.024 (calculated) |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde (CAS 118000-43-4); LogP = 1.29–1.6 |
| Quantified Difference | ΔLogP ≈ 0.4–0.7 (2.5- to 5-fold increase in partition coefficient) |
| Conditions | Computational prediction; vendor technical datasheet values |
Why This Matters
Higher lipophilicity alters compound ADME profile, making the 8-CF3 variant a distinct starting point for lead optimization where improved membrane permeability is desired.
- [1] PubChem. Imidazo[1,2-a]pyridine-2-carbaldehyde, CID 137321. XLogP3-AA Value. View Source
